7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
7-(4-ethylpiperazine-1-carbonyl)-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-2-26-10-12-28(13-11-26)23(30)20-16-27(15-19-9-6-14-32-19)17-21-22(20)25-29(24(21)31)18-7-4-3-5-8-18/h3-5,7-8,16-17,19H,2,6,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRLXKNNAFOGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a pyrazolo-pyridine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The presence of the 4-ethylpiperazine moiety enhances its pharmacokinetic properties, while the tetrahydrofuran group may contribute to its solubility and bioavailability.
Antitumor Activity
Recent studies have indicated that pyrazolo derivatives exhibit significant antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:
- Mechanism of Action : The compound inhibits key signaling pathways involved in tumor growth, particularly targeting the BRAF(V600E) mutation, which is prevalent in melanoma. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Case Studies : In vitro studies demonstrated that this compound effectively reduced the viability of MDA-MB-231 breast cancer cells by inducing apoptosis. The combination treatment with doxorubicin showed a synergistic effect, enhancing overall cytotoxicity .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo derivatives has also been explored. The compound exhibited:
- Inhibition of Pro-inflammatory Cytokines : It was shown to significantly reduce levels of TNF-alpha and IL-6 in cellular models, suggesting its role as an anti-inflammatory agent .
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory effects, the compound has demonstrated antimicrobial properties:
- Activity Against Pathogenic Fungi : In vitro assays revealed that the compound inhibited the growth of several phytopathogenic fungi, indicating its potential as an antifungal agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications in the piperazine and tetrahydrofuran substituents have been studied to enhance potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| 4-Ethylpiperazine | Enhances binding affinity to targets |
| Tetrahydrofuran moiety | Improves solubility and bioavailability |
| Phenyl group | Contributes to hydrophobic interactions |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this pyrazolo-pyridinone derivative?
- Methodology : The compound’s core structure can be synthesized via cyclization reactions using substituted hydrazides or barbituric acids under solvent-free or POCl₃-mediated conditions. For example, cyclization of substituted benzoic acid hydrazides with POCl₃ at 120°C forms pyrazolo-oxadiazole scaffolds . The ethylpiperazine and tetrahydrofuran substituents may be introduced via coupling reactions (e.g., HOBt/TBTU-mediated amide bond formation) or nucleophilic substitution .
- Key Steps :
- Use of anhydrous DMF and NEt₃ for coupling reactions .
- Solvent-free condensation for heterocyclic ring formation .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and NH/OH stretches .
- NMR : ¹H/¹³C NMR to confirm substituents (e.g., ethylpiperazine protons at δ 2.3–3.5 ppm, tetrahydrofuran methyl at δ 1.5–2.0 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., HRMS-ESI) to verify molecular formula .
- X-ray Crystallography : Resolve stereochemistry and confirm solid-state packing, as demonstrated for analogous pyrazolo-pyrimidines .
Q. What in vitro assays are suitable for evaluating biological activity?
- Antibacterial/Cytotoxicity Screening :
- Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition :
- Carbonic anhydrase (hCA I/II) inhibition assays via esterase activity with 4-nitrophenyl acetate .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Reaction Design :
- Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error synthesis .
- Molecular docking to prioritize substituents (e.g., ethylpiperazine) for target binding .
- Case Study : ICReDD’s workflow combines computational path searches with experimental validation to refine reaction parameters (e.g., solvent, catalyst) .
Q. How to resolve contradictions in biological activity data across studies?
- Data Analysis Strategies :
- Compare assay conditions (e.g., cell line specificity, pH, incubation time) to identify variability .
- Use SAR (Structure-Activity Relationship) models to isolate critical functional groups. For example, ethylpiperazine’s role in enhancing solubility vs. tetrahydrofuran’s steric effects .
- Example : Conflicting cytotoxicity data may arise from differences in hCA isoform selectivity; isoform-specific inhibitors require tailored assays .
Q. What strategies improve solubility and bioavailability without altering core pharmacophores?
- Chemical Modifications :
- Introduce hydrophilic groups (e.g., sulfonyl, carboxyl) on the phenyl ring via electrophilic substitution .
- Use prodrug approaches (e.g., esterification of the tetrahydrofuran methyl group) .
- Formulation :
- Nanoparticle encapsulation or co-solvent systems (e.g., PEG-400/water) to enhance dissolution .
Methodological Challenges and Solutions
Q. How to handle stereochemical complexity during synthesis?
- Chiral Resolution :
- Use chiral HPLC or enzymatic resolution for enantiomers .
- Asymmetric catalysis (e.g., chiral ligands in coupling reactions) .
- Case Study : Single-crystal X-ray analysis resolved disorder in pyrrolo-pyrimidine derivatives, guiding recrystallization protocols .
Q. What are best practices for scaling up synthesis while maintaining yield?
- Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
